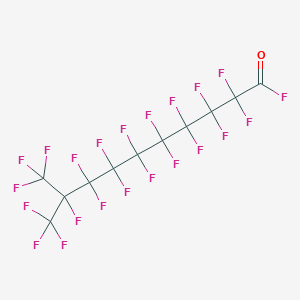
Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride: is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a perfluorinated compound. This compound is known for its chemical stability and resistance to degradation, which makes it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- typically involves the fluorination of decanoic acid derivatives. One common method is the reaction of decanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Formation of perfluorinated amides or esters.
Reduction: Formation of perfluorinated alcohols.
Oxidation: Formation of perfluorinated carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- is used as a reagent in the synthesis of other perfluorinated compounds. Its high reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its resistance to metabolic degradation makes it a candidate for long-lasting therapeutic agents.
Industry: Industrially, this compound is used in the production of fluoropolymer coatings and materials. Its chemical stability and resistance to harsh environmental conditions make it ideal for use in protective coatings, lubricants, and sealants.
Mecanismo De Acción
The mechanism of action of decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, readily reacting with nucleophiles to form stable products. In biological systems, its high fluorine content allows it to interact with hydrophobic regions of biomolecules, potentially altering their function and stability.
Comparación Con Compuestos Similares
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness: Octadecafluoro-9-(trifluoromethyl)decanoyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.
Propiedades
Número CAS |
15720-98-6 |
|---|---|
Fórmula molecular |
C11F22O |
Peso molecular |
566.08 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoyl fluoride |
InChI |
InChI=1S/C11F22O/c12-1(34)2(13,14)4(16,17)6(20,21)8(24,25)9(26,27)7(22,23)5(18,19)3(15,10(28,29)30)11(31,32)33 |
Clave InChI |
YEONIHINJPEQCM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Key on ui other cas no. |
15720-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















